molecular formula C11H13ClO5 B8375591 2-Chloro-3,4,5,6-tetramethoxybenzaldehyde

2-Chloro-3,4,5,6-tetramethoxybenzaldehyde

Cat. No. B8375591
M. Wt: 260.67 g/mol
InChI Key: POGTWLQIWZDWFG-UHFFFAOYSA-N
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Patent
US09089605B2

Procedure details

According to a general aryl chlorination procedure by Lopez-Alvarado,39 19 (0.767 g, 3.39 mmol) was dissolved in CH2Cl2 (10.0 mL) at room temperature and then SO2Cl2 (neat, 0.31 mL, 3.7 mmol) was added at room temperature. The reaction was stirred for 1 hour and monitored by 1H NMR for completion. The reaction was then diluted with CH2Cl2, washed with brine, dried over MgSO4, filtered, and condensed. The resulting oil was then purified by flash column chromatography (1:4 Et2O:hexanes) to provide 20 (0.861 g, 3.30 mmol, 97%) as a colorless oil.
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.767 g
Type
reactant
Reaction Step Two
[Compound]
Name
SO2Cl2
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[C:8]([O:15][CH3:16])=[CH:7][C:4]=1[CH:5]=[O:6].C(Cl)[Cl:18]>>[Cl:18][C:7]1[C:8]([O:15][CH3:16])=[C:9]([O:13][CH3:14])[C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[C:4]=1[CH:5]=[O:6]

Inputs

Step One
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.767 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C(=C1OC)OC)OC
Step Three
Name
SO2Cl2
Quantity
0.31 mL
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The resulting oil was then purified by flash column chromatography (1:4 Et2O:hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=O)C(=C(C(=C1OC)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol
AMOUNT: MASS 0.861 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.